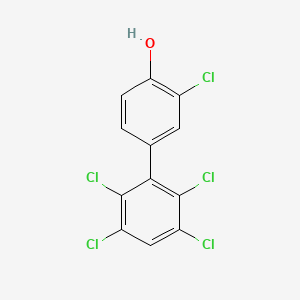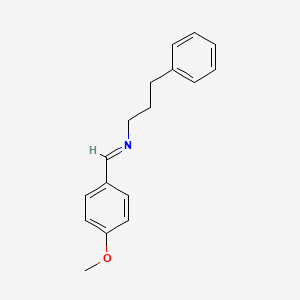
(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methoxyphenyl group and a phenylpropyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine typically involves the condensation of an aldehyde or ketone with an amine. One possible synthetic route is:
Starting Materials: 4-Methoxybenzaldehyde and 3-phenylpropylamine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Procedure: The aldehyde and amine are mixed in a suitable solvent, such as ethanol, and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Substituted methoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylpropyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)ethanimine: Similar structure but with an ethanimine group.
(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)propanimine: Similar structure but with a propanimine group.
Properties
CAS No. |
145060-53-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-phenylpropyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
InChI Key |
OVLKRQKPIPMWIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


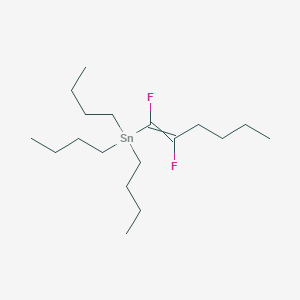
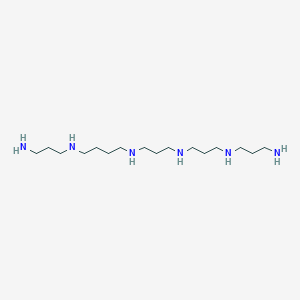
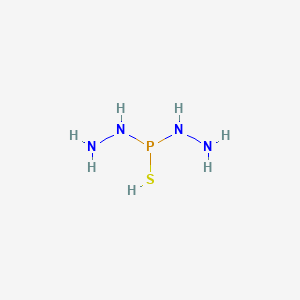
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)

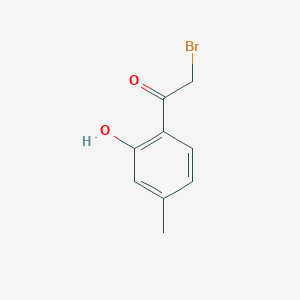
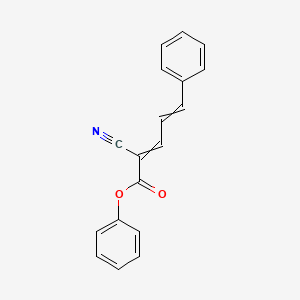
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
